Conformational Rigidity: Zero Rotatable Bonds in 1-Azabicyclo[2.2.1]heptan-3-one vs. Flexible Analogs
The hydrochloride salt of 1-azabicyclo[2.2.1]heptan-3-one possesses zero rotatable bonds, a direct measure of its complete conformational rigidity [1]. This is a critical differentiating feature compared to flexible acyclic or monocyclic lactam analogs, which possess multiple rotatable bonds, leading to an ensemble of low-energy conformations. For example, the structurally related 2-azabicyclo[2.2.1]heptan-3-one also has zero rotatable bonds, but the different nitrogen position alters its electronic properties and binding pocket complementarity, highlighting that rigidity alone is not sufficient for functional equivalence [2].
| Evidence Dimension | Conformational Freedom (Rotatable Bond Count) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 2-Azabicyclo[2.2.1]heptan-3-one: 0 rotatable bonds; Flexible acyclic lactams (e.g., N-methylpyrrolidinone): ≥1 rotatable bonds |
| Quantified Difference | Target compound has 0 rotatable bonds, indicating a rigid, pre-organized structure compared to ≥1 rotatable bonds for flexible analogs. |
| Conditions | Computational property calculated from molecular structure; data sourced from vendor and database entries. |
Why This Matters
Zero rotatable bonds ensures a single, pre-organized bioactive conformation, which is often a prerequisite for high target affinity and selectivity in drug discovery, unlike flexible analogs that incur an entropic penalty upon binding.
- [1] Angene Chemical. CAS 122737-66-0: 1-Azabicyclo[2.2.1]heptan-3-one, hydrochloride (1:1). Product Page. Retrieved from angenechem.com. View Source
- [2] PubChem. (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one. Compound Summary. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
